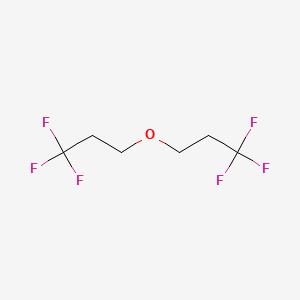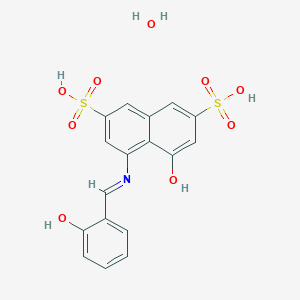
Bis(3,3,3-trifluoropropyl)ether, 99%
Overview
Description
Bis(3,3,3-trifluoropropyl)ether, 99%, is an organic compound that is used as a solvent in organic chemistry. It is also known as “TFE”, and is a colorless, volatile liquid with a boiling point of 74.3 °C and a flash point of -22.2 °C. It is a highly flammable and reactive compound, and is used in a variety of industrial and laboratory applications.
Mechanism of Action
Bis(3,3,3-trifluoropropyl)ether, 99%, is a highly reactive compound that can be used to catalyze a variety of organic reactions. Its reactivity is due to the presence of three fluorine atoms in the molecule, which increase the electron density of the molecule and make it more reactive.
Biochemical and Physiological Effects
The biochemical and physiological effects of bis(3,3,3-trifluoropropyl)ether, 99%, have not been extensively studied. However, it is known to be a skin and eye irritant, and inhalation of the vapor can cause respiratory irritation. In addition, it has been shown to have an adverse effect on the liver and kidneys in laboratory animals.
Advantages and Limitations for Lab Experiments
The main advantage of using bis(3,3,3-trifluoropropyl)ether, 99%, in laboratory experiments is its high reactivity, which allows for the rapid completion of reactions. However, it is highly flammable and volatile, so it must be handled with care. In addition, it can be toxic if inhaled or ingested, so it should be used in a well-ventilated area and handled with protective equipment.
Future Directions
The future applications of bis(3,3,3-trifluoropropyl)ether, 99%, are numerous. It could be used as a solvent for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It could also be used as a reagent in organic syntheses and as a starting material for the synthesis of other organic compounds. In addition, further research is needed to better understand the biochemical and physiological effects of this compound.
Scientific Research Applications
Bis(3,3,3-trifluoropropyl)ether, 99%, is used in a variety of scientific research applications, including as a solvent for organic reactions, as a reagent for organic syntheses, and as a starting material for the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
properties
IUPAC Name |
1,1,1-trifluoro-3-(3,3,3-trifluoropropoxy)propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F6O/c7-5(8,9)1-3-13-4-2-6(10,11)12/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDSRIHZWYDMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217754 | |
| Record name | Bis(3,3,3-trifluoropropyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
674-65-7 | |
| Record name | Bis(3,3,3-trifluoropropyl)ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(3,3,3-trifluoropropyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane](/img/structure/B6299679.png)

![2,2'-[(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4,1-phenyleneoxy)]bis-ethanol](/img/structure/B6299697.png)

![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)





![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)